molecular formula C8H14S B14552236 3-Cyclohexene-1-methanethiol, 1-methyl- CAS No. 61860-18-2

3-Cyclohexene-1-methanethiol, 1-methyl-

Cat. No.: B14552236
CAS No.: 61860-18-2
M. Wt: 142.26 g/mol
InChI Key: PUEFZPFNMCENRF-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-methanethiol, 1-methyl- is an organic compound with the molecular formula C10H18S. It is also known by other names such as 1-p-menthene-8-thiol and α,α,4-trimethylcyclohex-3-ene-1-methanethiol . This compound is characterized by a cyclohexene ring with a methanethiol group and a methyl group attached to it.

Preparation Methods

The synthesis of 3-Cyclohexene-1-methanethiol, 1-methyl- can be achieved through various methods. One common method involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which undergoes a reaction with 30% sulfuric acid to form hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .

Chemical Reactions Analysis

3-Cyclohexene-1-methanethiol, 1-methyl- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ozone and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Cyclohexene-1-methanethiol, 1-methyl- has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-methanethiol, 1-methyl- involves its interaction with various molecular targets and pathways. The thiol group in the compound can form bonds with metal ions and other electrophilic species, influencing biochemical pathways and reactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Cyclohexene-1-methanethiol, 1-methyl- can be compared with other similar compounds, such as:

The uniqueness of 3-Cyclohexene-1-methanethiol, 1-methyl- lies in its combination of a cyclohexene ring with both a methanethiol and a methyl group, giving it distinct chemical properties and reactivity.

Properties

CAS No.

61860-18-2

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

(1-methylcyclohex-3-en-1-yl)methanethiol

InChI

InChI=1S/C8H14S/c1-8(7-9)5-3-2-4-6-8/h2-3,9H,4-7H2,1H3

InChI Key

PUEFZPFNMCENRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=CC1)CS

Origin of Product

United States

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